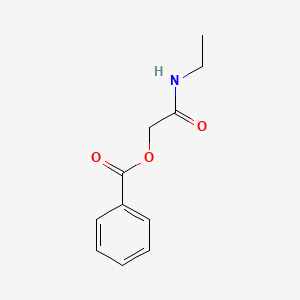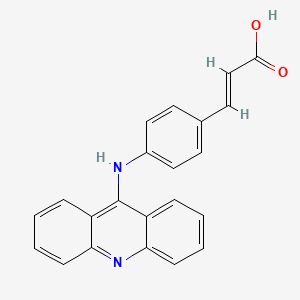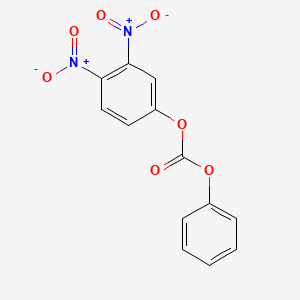
3,4-Dinitrophenyl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitrophenyl phenyl carbonate is an organic compound characterized by the presence of a phenyl carbonate group attached to a 3,4-dinitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitrophenyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 3,4-dinitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dinitrophenyl phenyl carbonate undergoes various types of chemical reactions, including nucleophilic aromatic substitution, aminolysis, and phenolysis .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, facilitated by the presence of electron-withdrawing nitro groups.
Aminolysis: The reaction with amines results in the formation of carbamate derivatives.
Phenolysis: The reaction with phenoxide ions leads to the formation of phenyl esters.
Major Products: The major products formed from these reactions include carbamate derivatives and phenyl esters, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3,4-Dinitrophenyl phenyl carbonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dinitrophenyl phenyl carbonate involves nucleophilic attack on the electron-deficient aromatic ring. The presence of nitro groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. The compound can form stable intermediates, such as Meisenheimer complexes, during these reactions .
Comparación Con Compuestos Similares
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- 4-Nitrophenyl phenyl carbonate
Comparison: 3,4-Dinitrophenyl phenyl carbonate is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity compared to similar compounds with fewer or differently positioned nitro groups. This increased reactivity makes it a valuable reagent in various chemical transformations .
Propiedades
Número CAS |
64897-41-2 |
|---|---|
Fórmula molecular |
C13H8N2O7 |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
(3,4-dinitrophenyl) phenyl carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-9-4-2-1-3-5-9)22-10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H |
Clave InChI |
FRSDWSXTVZQXAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


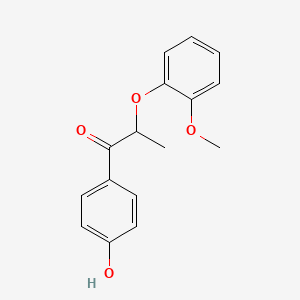

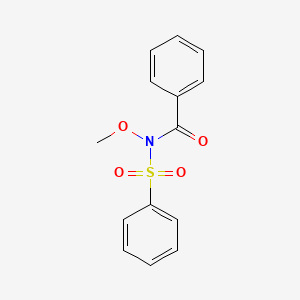
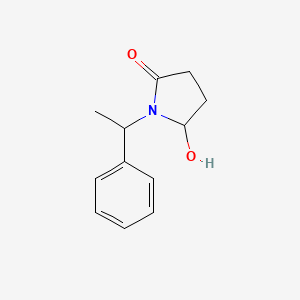
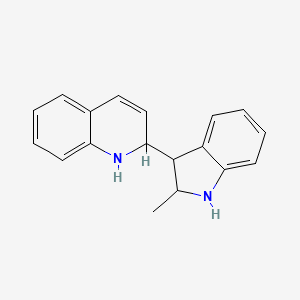
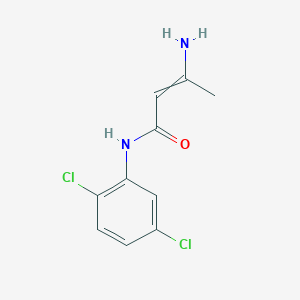
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
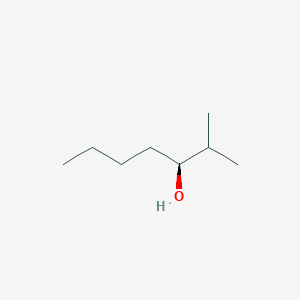
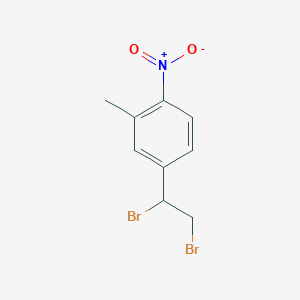
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
